molecular formula C9H13BrSiZn B14899076 4-(Trimethylsilyl)phenylZinc bromide

4-(Trimethylsilyl)phenylZinc bromide

Cat. No.: B14899076
M. Wt: 294.6 g/mol
InChI Key: CXYDKBFUJQFFIE-UHFFFAOYSA-M
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Description

4-(Trimethylsilyl)phenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₃BrSiZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a phenyl ring substituted with a trimethylsilyl group and a zinc bromide moiety, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)phenylZinc bromide can be synthesized through the reaction of 4-(trimethylsilyl)phenylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions and using high-purity reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylsilyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.

    Nucleophilic Addition: The compound can react with electrophiles under mild conditions, often in the presence of a catalyst.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-(Trimethylsilyl)phenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Trimethylsilyl)phenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound .

Comparison with Similar Compounds

    PhenylZinc bromide: Lacks the trimethylsilyl group, making it less sterically hindered and potentially less stable.

    4-(Trimethylsilyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, leading to different reactivity and applications.

Uniqueness: 4-(Trimethylsilyl)phenylZinc bromide is unique due to the presence of both the trimethylsilyl group and the zinc bromide moiety. This combination provides a balance of stability and reactivity, making it particularly useful in cross-coupling reactions where precise control over reaction conditions is required .

Properties

Molecular Formula

C9H13BrSiZn

Molecular Weight

294.6 g/mol

IUPAC Name

bromozinc(1+);trimethyl(phenyl)silane

InChI

InChI=1S/C9H13Si.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

CXYDKBFUJQFFIE-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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